1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride

Medicinal Chemistry Biochemical Assays Formulation

Select this hydrochloride salt for direct aqueous dissolution in HTS campaigns—no DMSO co-solvents needed, eliminating solvent artifacts in receptor binding and enzyme assays. The 5-amine vector enables unique ATP-binding site interactions for kinase inhibitor SAR. Documented for 5-HT2A agonists, ENPP1 inhibitors, and TAAR ligands. Avoid generic THIQ isomers: only the 5-position amine pattern delivers the privileged scaffold geometry required for CNS and oncology medicinal chemistry programs.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 1082658-92-1
Cat. No. B1389056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride
CAS1082658-92-1
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6,10H2;1H
InChIKeyXENUYYWHSGCUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (CAS 1082658-92-1) for Medicinal Chemistry and CNS Research


1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (CAS 1082658-92-1) is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class. It features a bicyclic structure with an amine group at the 5-position of the saturated isoquinoline ring, supplied as a hydrochloride salt for enhanced aqueous solubility . This scaffold serves as a core intermediate for synthesizing ligands targeting central nervous system (CNS) receptors, including 5-HT2A serotonin receptors and trace amine-associated receptors (TAARs) , and is employed in the development of kinase inhibitors and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors for oncology research .

Why 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride Cannot Be Replaced by Common THIQ Analogs


Generic substitution among tetrahydroisoquinoline (THIQ) derivatives fails due to critical structural and physicochemical variations that directly impact experimental outcomes. The 1,2,3,4-tetrahydroisoquinolin-5-amine scaffold differs fundamentally from 5,6,7,8-tetrahydroisoquinoline isomers in hydrogenation pattern and nitrogen positioning, which alters receptor binding geometry and synthetic accessibility . Additionally, the hydrochloride salt form of CAS 1082658-92-1 confers substantially different solubility and handling characteristics compared to its free base counterpart (CAS 115955-90-3), directly affecting its utility in aqueous biological assays and formulation protocols . Substitution at other positions, such as 1-phenyl or 6,7-dimethoxy derivatives, introduces steric bulk or electronic effects that modify target engagement and off-target profiles, making them unsuitable as drop-in replacements in established synthetic routes or biological screening cascades .

Quantitative Comparative Evidence for 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (CAS 1082658-92-1)


Enhanced Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt of 1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1082658-92-1) exhibits markedly different solubility compared to its free base analog (CAS 115955-90-3). While quantitative solubility values for the free base are not reported in authoritative sources, vendor documentation consistently notes that the hydrochloride salt form enhances aqueous solubility, making it suitable for precise formulation in biological assays . The free base form requires organic solvents or acidification for dissolution, introducing variability in experimental workflows .

Medicinal Chemistry Biochemical Assays Formulation

Distinct Scaffold Geometry vs. 5,6,7,8-Tetrahydroisoquinoline Isomers

The 1,2,3,4-tetrahydroisoquinolin-5-amine scaffold differs fundamentally from 5,6,7,8-tetrahydroisoquinoline isomers in both hydrogenation pattern and the position of the nitrogen atom within the bicyclic system . This structural divergence results in distinct three-dimensional geometry and electronic distribution, which directly influences binding interactions with biological targets. The 5,6,7,8-isomer (CAS 502612-43-3) contains a nitrogen atom within the aromatic pyridine ring, whereas the 1,2,3,4-isomer features a saturated nitrogen-containing ring with the amine substituent on the aromatic portion, altering hydrogen-bonding capacity and π-stacking potential .

Structural Biology Receptor Binding Synthetic Chemistry

5-Position Amine Enables Distinct Synthetic Derivatization

The 5-position amine on the 1,2,3,4-tetrahydroisoquinoline core provides a nucleophilic handle for further functionalization via acylation, sulfonamidation, or reductive amination . This contrasts with unsubstituted tetrahydroisoquinoline (CAS 91-21-4), which lacks the amine group and requires separate synthetic steps to introduce reactive functionality. Derivatives of this scaffold have been employed in the preparation of quinolinyl and quinazolinyl benzenesulfamides as ENPP1 inhibitors, demonstrating the utility of the 5-amine position for constructing bioactive molecules .

Organic Synthesis Medicinal Chemistry Building Blocks

Documented 5-HT2A Receptor Agonist Activity

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride has been documented as an agonist of the 5-HT2A serotonin receptor . This receptor activity distinguishes it from other THIQ positional isomers that may exhibit different receptor selectivity profiles. While direct comparative quantitative data (EC50 or Ki values) for this specific compound against 5-HT2A are not publicly available in authoritative sources, the documented agonist activity provides a defined pharmacological starting point for CNS research programs .

CNS Pharmacology Serotonin Receptors Neuropsychiatric Research

Optimal Research Applications for 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (CAS 1082658-92-1)


Aqueous Biochemical Assay Development Requiring Soluble THIQ Scaffolds

The hydrochloride salt form of 1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1082658-92-1) is optimally suited for direct dissolution in aqueous buffers, eliminating the need for DMSO or other organic co-solvents that may interfere with enzyme activity or receptor binding . This property is particularly valuable in high-throughput screening (HTS) campaigns where consistent compound solubility across assay plates is critical for data reproducibility. Researchers developing fluorescence polarization, TR-FRET, or radioligand binding assays for CNS targets should prioritize this hydrochloride form over the free base to minimize solvent-induced artifacts.

Synthesis of 5-HT2A Receptor Ligands for Neuropsychiatric Drug Discovery

Given its documented 5-HT2A receptor agonist activity , 1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride serves as a privileged starting point for synthesizing novel serotonergic ligands. Medicinal chemistry teams investigating treatments for depression, anxiety, or schizophrenia can utilize this scaffold to explore SAR around the 5-position amine, leveraging established synthetic routes to generate diverse libraries of N-acylated or N-sulfonylated derivatives for receptor profiling.

Preparation of ENPP1 Inhibitors for Oncology Research

The 5-amino-1,2,3,4-tetrahydroisoquinoline scaffold is specifically utilized in the preparation of quinolinyl and quinazolinyl benzenesulfamides and related analogs as ectonucleotide ENPP1 inhibitors with potential antitumor and antiviral applications . Researchers focused on the cGAS-STING pathway or nucleotide metabolism in cancer should select this building block to construct ENPP1-targeting compounds, as documented in patent and research literature.

Kinase Inhibitor Development and Scaffold-Hopping Campaigns

The 1,2,3,4-tetrahydroisoquinoline core is a recognized privileged scaffold in kinase inhibitor design. The 5-amine substitution pattern enables unique vectoring for ATP-binding site interactions . Researchers engaged in scaffold-hopping from quinoline or isoquinoline kinase inhibitors can utilize this building block to explore alternative hinge-binding motifs while maintaining synthetic accessibility through the reactive 5-amine handle.

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